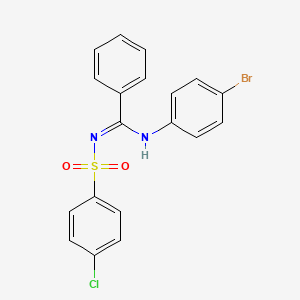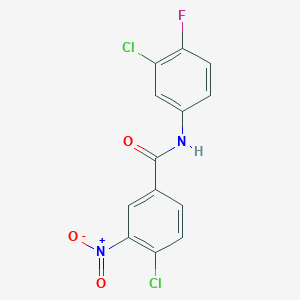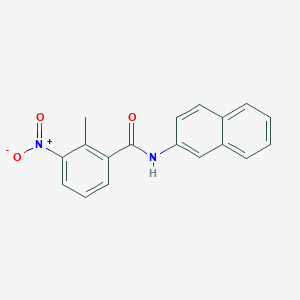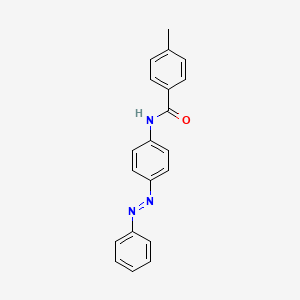![molecular formula C19H15BrN2O2 B11693660 4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is a hydrazone derivative characterized by the presence of a bromine atom, a methoxy group, and a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-methoxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the hydrazone linkage.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: The major product would be the corresponding hydrazine derivative.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and molecular recognition due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparación Con Compuestos Similares
- 4-bromo-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]benzohydrazide
- 4-bromo-N’-[(E)-(2,4-dimethoxybenzylidene)benzohydrazide
- 4-bromo-N’-[(E)-(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness: 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential in optoelectronic applications and provide distinct biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C19H15BrN2O2 |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
4-bromo-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-24-18-11-8-13-4-2-3-5-16(13)17(18)12-21-22-19(23)14-6-9-15(20)10-7-14/h2-12H,1H3,(H,22,23)/b21-12+ |
Clave InChI |
PYWCWOHIVPRXIX-CIAFOILYSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693603.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)



![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)

